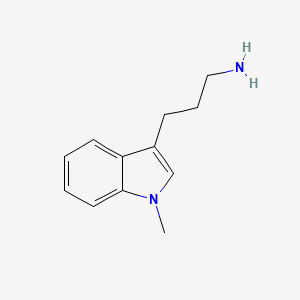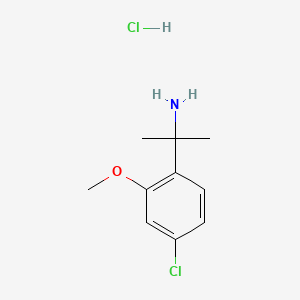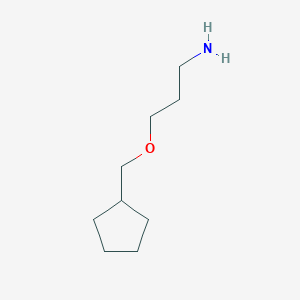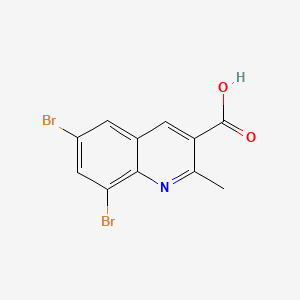
6,8-Dibromo-2-methylquinoline-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-methylquinoline-3-carboxylic acid is a brominated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties .
Métodos De Preparación
The synthesis of 6,8-Dibromo-2-methylquinoline-3-carboxylic acid typically involves bromination of 2-methylquinoline-3-carboxylic acid. One common method is the use of bromine in acetic acid as a solvent, which facilitates the bromination at the 6 and 8 positions of the quinoline ring . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
6,8-Dibromo-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Aplicaciones Científicas De Investigación
6,8-Dibromo-2-methylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparación Con Compuestos Similares
6,8-Dibromo-2-methylquinoline-3-carboxylic acid can be compared with other brominated quinoline derivatives, such as 8-Bromo-2-methylquinoline-3-carboxylic acid and 6-Bromo-2-methylquinoline-3-carboxylic acid . The presence of two bromine atoms at the 6 and 8 positions makes it unique, providing distinct chemical reactivity and biological activity compared to its mono-brominated counterparts .
Propiedades
Fórmula molecular |
C11H7Br2NO2 |
|---|---|
Peso molecular |
344.99 g/mol |
Nombre IUPAC |
6,8-dibromo-2-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7Br2NO2/c1-5-8(11(15)16)3-6-2-7(12)4-9(13)10(6)14-5/h2-4H,1H3,(H,15,16) |
Clave InChI |
HVCVCLKRMYKPLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2C=C1C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


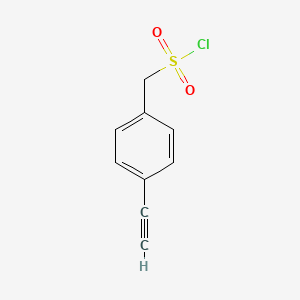



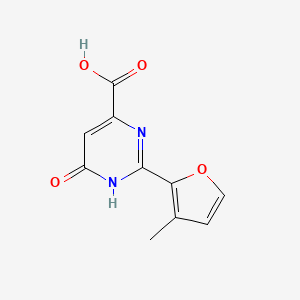
![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
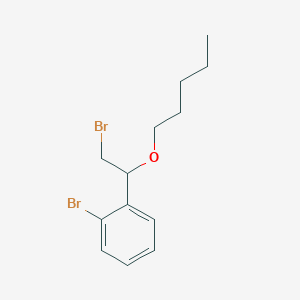
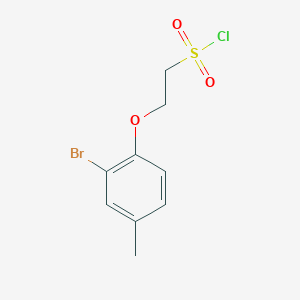

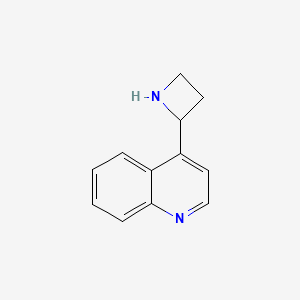
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
